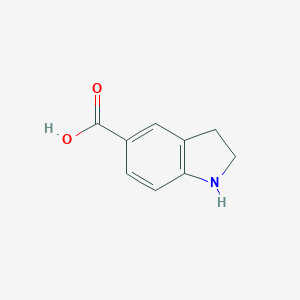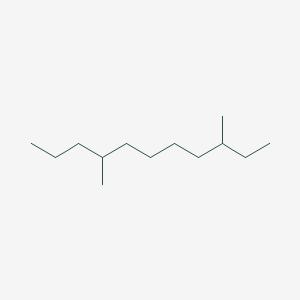
trans-4-Decene
概要
説明
trans-4-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
準備方法
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method for synthesizing trans-4-Decene involves the dehydration of 4-decanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and elevated temperatures to remove a water molecule from the alcohol, forming the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 4-decyl halides. This reaction can be facilitated by a strong base, such as potassium hydroxide, under reflux conditions.
Industrial Production Methods:
Catalytic Cracking: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures.
Olefins Metathesis: This method involves the redistribution of olefinic (alkene) bonds, using a catalyst such as a transition metal complex. This process can produce a mixture of alkenes, including this compound.
化学反応の分析
Types of Reactions:
Oxidation: trans-4-Decene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: This compound can be reduced to form alkanes. Hydrogenation using a catalyst such as palladium on carbon can convert this compound to decane.
Addition Reactions: this compound can participate in addition reactions, where reagents such as hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) add across the double bond, forming haloalkanes.
Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes, which are useful in various industrial applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst at elevated temperatures and pressures.
Addition: Hydrogen chloride gas or bromine in an inert solvent like carbon tetrachloride at room temperature.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Decane.
Addition: Haloalkanes such as 4-chlorodecane or 4-bromodecane.
科学的研究の応用
Chemistry:
Catalysis: trans-4-Decene is used as a model compound in studying catalytic processes, particularly in the development of new catalysts for olefin metathesis and polymerization reactions.
Organic Synthesis: It serves as a starting material for the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: this compound is used in studies investigating the biological activity of alkenes and their derivatives.
Pharmaceuticals: It is a precursor in the synthesis of certain pharmaceutical compounds.
Industry:
Polymer Production: this compound is used in the production of polyalkenes, which are important in the manufacture of plastics and other materials.
Lubricants: It is used as an intermediate in the production of synthetic lubricants.
作用機序
Molecular Targets and Pathways:
Catalytic Reactions: In catalytic processes, trans-4-Decene interacts with the active sites of catalysts, facilitating the breaking and forming of chemical bonds.
Biological Interactions: In biological systems, this compound can interact with enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
cis-4-Decene: The “cis” isomer of 4-Decene, where the hydrogen atoms on the double bond are on the same side, resulting in a more bent structure.
1-Decene: An isomer with the double bond at the first carbon atom, exhibiting different chemical properties and reactivity.
2-Decene: An isomer with the double bond at the second carbon atom, also showing distinct reactivity compared to trans-4-Decene.
Uniqueness:
Structural Differences: The “trans” configuration of this compound gives it a more linear structure compared to its “cis” counterpart, affecting its physical properties such as boiling point and solubility.
Reactivity: The position of the double bond in this compound influences its reactivity in chemical reactions, making it distinct from other isomers like 1-Decene and 2-Decene.
特性
IUPAC Name |
(E)-dec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871304 | |
| Record name | (4E)-4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-89-1 | |
| Record name | (4E)-4-Decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-Dec-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4E)-4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-dec-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid](/img/structure/B95628.png)











